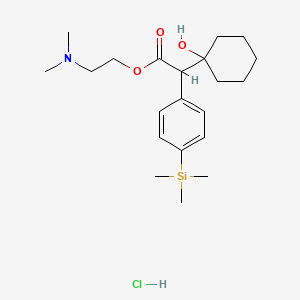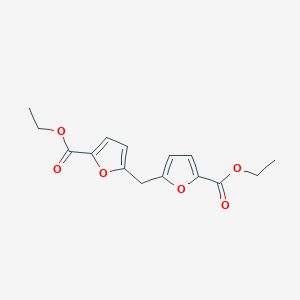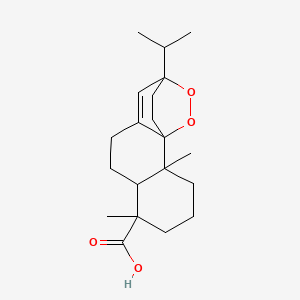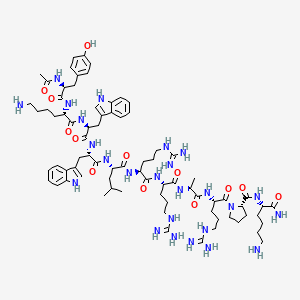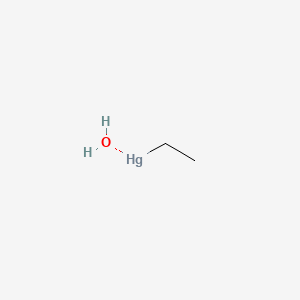
Ethylhydroxymercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethylhydroxymercury is an organomercury compound with the chemical formula C₂H₆HgO. It is a derivative of ethylmercury, where a hydroxyl group is attached to the mercury atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Ethylhydroxymercury can be synthesized through the reaction of ethylmercury chloride with sodium hydroxide. The reaction typically occurs under mild conditions, with the ethylmercury chloride being dissolved in an aqueous solution and then treated with sodium hydroxide to yield this compound and sodium chloride as a byproduct.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful handling and control of reaction conditions to ensure the purity and yield of the final product. The use of high-purity reagents and controlled environments is crucial to avoid contamination and ensure consistent quality.
化学反应分析
Types of Reactions
Ethylhydroxymercury undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form ethylmercury oxide.
Reduction: It can be reduced back to ethylmercury under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents like chlorine or bromine are typically used for substitution reactions.
Major Products Formed
Oxidation: Ethylmercury oxide.
Reduction: Ethylmercury.
Substitution: Ethylmercury halides (e.g., ethylmercury chloride, ethylmercury bromide).
科学研究应用
Ethylhydroxymercury has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in studies involving the interaction of mercury compounds with biological systems.
Medicine: Investigated for its potential use in pharmaceuticals and as a diagnostic tool.
Industry: Utilized in the production of certain types of sensors and analytical instruments.
作用机制
The mechanism of action of ethylhydroxymercury involves its interaction with thiol groups in proteins and enzymes. This interaction can inhibit the activity of certain enzymes by binding to their active sites, leading to a disruption of normal cellular processes. The compound can also induce oxidative stress by generating reactive oxygen species, which can damage cellular components.
相似化合物的比较
Ethylhydroxymercury is similar to other organomercury compounds such as methylmercury and phenylmercury. it is unique in its specific interactions with biological molecules and its distinct chemical reactivity.
Similar Compounds
Methylmercury: Known for its high toxicity and bioaccumulation in the environment.
Phenylmercury: Used in various industrial applications and as a preservative in some products.
Dimethylmercury: Extremely toxic and used primarily in research settings.
This compound stands out due to its specific hydroxyl group, which imparts unique chemical properties and reactivity compared to other organomercury compounds.
属性
CAS 编号 |
107-28-8 |
|---|---|
分子式 |
C2H7HgO |
分子量 |
247.67 g/mol |
IUPAC 名称 |
ethylmercury;hydrate |
InChI |
InChI=1S/C2H5.Hg.H2O/c1-2;;/h1H2,2H3;;1H2 |
InChI 键 |
ANVXNTXJGMBLMW-UHFFFAOYSA-N |
规范 SMILES |
CC[Hg].O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-Ethylhexyl)amino]ethanol](/img/structure/B15195280.png)
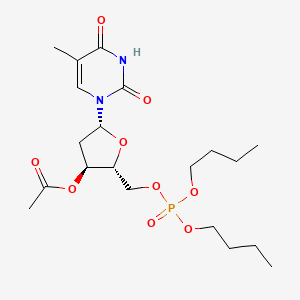
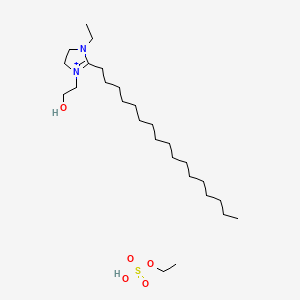
![(1S,2R,3R,5R)-3-(5,7-diaminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B15195285.png)


![[4-[(5R)-9-chloro-7,8-bis(ethylcarbamoyloxy)-2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl]phenyl] N-ethylcarbamate](/img/structure/B15195307.png)
